molecular formula C12H9NO4 B7880382 N-[4-(2,5-dioxo-2,5-dihydrofuran-3-yl)phenyl]acetamide

N-[4-(2,5-dioxo-2,5-dihydrofuran-3-yl)phenyl]acetamide

Cat. No.: B7880382
M. Wt: 231.20 g/mol
InChI Key: AUUIKYKAEDRJIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(2,5-dioxo-2,5-dihydrofuran-3-yl)phenyl]acetamide is an organic compound characterized by a furan ring fused with a phenyl group and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(2,5-dioxo-2,5-dihydrofuran-3-yl)phenyl]acetamide typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 4-aminophenylacetic acid with maleic anhydride under controlled conditions to form the intermediate, which is then cyclized to yield the target compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions: N-[4-(2,5-dioxo-2,5-dihydrofuran-3-yl)phenyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted derivatives and reduced forms of the original compound .

Scientific Research Applications

N-[4-(2,5-dioxo-2,5-dihydrofuran-3-yl)phenyl]acetamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-[4-(2,5-dioxo-2,5-dihydrofuran-3-yl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

  • 3-(4-methyl-2,5-dioxo-2,5-dihydrofuran-3-yl)propanoic acid
  • 2,5-dihydro-4-methyl-2,5-dioxo-3-furanpropanoic acid
  • 2-(4-hexyl-2,5-dioxo-2,5-dihydrofuran-3-yl)acetic acid

Comparison: N-[4-(2,5-dioxo-2,5-dihydrofuran-3-yl)phenyl]acetamide is unique due to the presence of both the furan ring and the acetamide moiety, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-[4-(2,5-dioxofuran-3-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO4/c1-7(14)13-9-4-2-8(3-5-9)10-6-11(15)17-12(10)16/h2-6H,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUUIKYKAEDRJIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C2=CC(=O)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[4-(2,5-dioxo-2,5-dihydrofuran-3-yl)phenyl]acetamide
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N-[4-(2,5-dioxo-2,5-dihydrofuran-3-yl)phenyl]acetamide
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N-[4-(2,5-dioxo-2,5-dihydrofuran-3-yl)phenyl]acetamide
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N-[4-(2,5-dioxo-2,5-dihydrofuran-3-yl)phenyl]acetamide
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N-[4-(2,5-dioxo-2,5-dihydrofuran-3-yl)phenyl]acetamide
Reactant of Route 6
N-[4-(2,5-dioxo-2,5-dihydrofuran-3-yl)phenyl]acetamide

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